molecular formula C17H19ClFN B13427462 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride CAS No. 21165-49-1

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

Cat. No.: B13427462
CAS No.: 21165-49-1
M. Wt: 291.8 g/mol
InChI Key: NBBYUWQRZGTKFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-fluorobenzaldehyde, phenylacetone, and dimethylamine.

    Condensation Reaction: The first step involves a condensation reaction between m-fluorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reductive Amination: The intermediate compound is then subjected to reductive amination with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the meta position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
  • 1-(o-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
  • 1-(m-Chlorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

Uniqueness

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is unique due to the presence of the fluorine atom at the meta position, which imparts distinct chemical and physical properties. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

21165-49-1

Molecular Formula

C17H19ClFN

Molecular Weight

291.8 g/mol

IUPAC Name

3-(3-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H

InChI Key

NBBYUWQRZGTKFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=CC=C1)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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